molecular formula C13H15N5O3S B2571212 N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021026-19-6

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2571212
CAS No.: 1021026-19-6
M. Wt: 321.36
InChI Key: QLFGKZZHMCVJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Pyrimidine and Pyridazine Derivatives

  • Synthesis Techniques

    A notable approach involves the synthesis of pyrimidine and pyridazine derivatives through reactions involving amino acids, haloketones, and chloroacetic acid. This method has been used to generate compounds with promising antimicrobial activity, highlighting the potential for developing antibacterial and antifungal agents from such chemical frameworks (Sayed et al., 2006).

  • Biological Activities

    These compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic properties. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in the synthetic process, enabling the creation of isoxazoline and pyrazolo[3,4-d]pyridazine derivatives with enhanced biological activities (Zaki et al., 2016).

Potential Applications in Drug Design

  • Drug Design and Molecular Modelling

    The design and synthesis of constrained analogues by modifying central phenyl rings and amide groups indicate a strategic approach to enhancing the interaction with biological targets. Such modifications can lead to the discovery of potent non-peptide antagonists with specific receptor affinities, suggesting a method for developing targeted therapies (Abe et al., 1998).

  • Gene Expression Regulation

    Small molecules targeting specific DNA sequences for controlling gene expression represent a significant area of research. Pyrrole-imidazole polyamides, for example, have been shown to inhibit transcription of specific genes, demonstrating the potential for such compounds in gene therapy and the regulation of gene expression (Gottesfeld et al., 1997).

Properties

IUPAC Name

N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-3-10(19)14-9-4-5-13(17-16-9)22-7-11(20)15-12-6-8(2)18-21-12/h4-6H,3,7H2,1-2H3,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFGKZZHMCVJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.